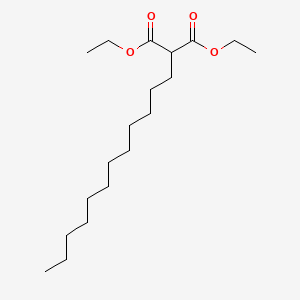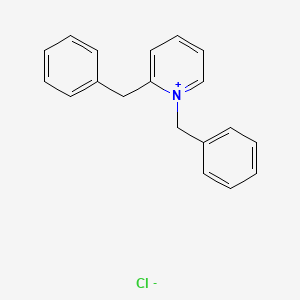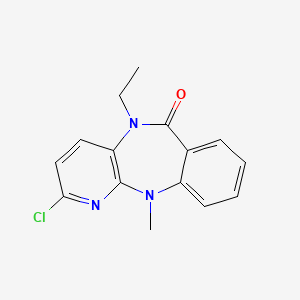
N',N'-dimethylpropane-1,3-diamine;6-(7-methyloctanoylamino)hexanoic acid
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
N’,N’-dimethylpropane-1,3-diamine;6-(7-methyloctanoylamino)hexanoic acid is a compound that combines the properties of both an amine and a carboxylic acid. This dual functionality makes it a versatile molecule in various chemical and industrial applications. The compound is known for its potential use in the synthesis of polymers, pharmaceuticals, and as an intermediate in organic synthesis.
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of N’,N’-dimethylpropane-1,3-diamine typically involves the reaction of propane-1,3-diamine with methylating agents such as methyl iodide or dimethyl sulfate. The reaction is carried out under basic conditions, often using sodium hydroxide or potassium carbonate as the base. The reaction mixture is typically heated to promote the methylation process.
For the synthesis of 6-(7-methyloctanoylamino)hexanoic acid, the starting material is hexanoic acid, which undergoes an amidation reaction with 7-methyloctanoyl chloride. The reaction is usually carried out in the presence of a base such as triethylamine to neutralize the hydrochloric acid formed during the reaction.
Industrial Production Methods
In industrial settings, the production of N’,N’-dimethylpropane-1,3-diamine can be achieved through continuous flow processes, where the reactants are continuously fed into a reactor and the product is continuously removed. This method allows for better control over reaction conditions and higher yields.
The industrial production of 6-(7-methyloctanoylamino)hexanoic acid often involves large-scale amidation reactions using automated reactors. The use of catalysts and optimized reaction conditions can significantly enhance the efficiency and yield of the process.
化学反应分析
Types of Reactions
N’,N’-dimethylpropane-1,3-diamine can undergo various chemical reactions, including:
Oxidation: The amine groups can be oxidized to form nitroso or nitro compounds.
Reduction: The compound can be reduced to form primary amines.
Substitution: The methyl groups can be substituted with other functional groups through nucleophilic substitution reactions.
6-(7-methyloctanoylamino)hexanoic acid can undergo:
Hydrolysis: The amide bond can be hydrolyzed to form the corresponding carboxylic acid and amine.
Esterification: The carboxylic acid group can react with alcohols to form esters.
Amidation: The carboxylic acid group can react with amines to form new amides.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are often used.
Substitution: Nucleophiles such as halides or alkoxides can be used for substitution reactions.
Major Products
Oxidation: Nitroso or nitro derivatives.
Reduction: Primary amines.
Substitution: Various substituted amines or other functionalized derivatives.
科学研究应用
N’,N’-dimethylpropane-1,3-diamine;6-(7-methyloctanoylamino)hexanoic acid has several applications in scientific research:
Chemistry: Used as a building block in the synthesis of complex organic molecules.
Biology: Investigated for its potential as a biochemical probe or reagent.
Medicine: Explored for its potential therapeutic properties, including as an intermediate in drug synthesis.
Industry: Utilized in the production of polymers, resins, and other industrial chemicals.
作用机制
The mechanism of action of N’,N’-dimethylpropane-1,3-diamine;6-(7-methyloctanoylamino)hexanoic acid involves its interaction with various molecular targets. The amine groups can form hydrogen bonds with biological molecules, while the carboxylic acid group can participate in ionic interactions. These interactions can influence the compound’s biological activity and its ability to modulate biochemical pathways.
相似化合物的比较
Similar Compounds
N,N-dimethylpropane-1,3-diamine: A simpler analog with similar amine functionality.
Hexanoic acid: A precursor in the synthesis of 6-(7-methyloctanoylamino)hexanoic acid.
7-methyloctanoyl chloride: Used in the amidation reaction to form the target compound.
Uniqueness
N’,N’-dimethylpropane-1,3-diamine;6-(7-methyloctanoylamino)hexanoic acid is unique due to its dual functionality, combining both amine and carboxylic acid groups. This allows it to participate in a wide range of chemical reactions and makes it a valuable intermediate in organic synthesis.
属性
CAS 编号 |
75150-10-6 |
|---|---|
分子式 |
C20H43N3O3 |
分子量 |
373.6 g/mol |
IUPAC 名称 |
N',N'-dimethylpropane-1,3-diamine;6-(7-methyloctanoylamino)hexanoic acid |
InChI |
InChI=1S/C15H29NO3.C5H14N2/c1-13(2)9-5-3-6-10-14(17)16-12-8-4-7-11-15(18)19;1-7(2)5-3-4-6/h13H,3-12H2,1-2H3,(H,16,17)(H,18,19);3-6H2,1-2H3 |
InChI 键 |
LGOYXMSEELPRPO-UHFFFAOYSA-N |
规范 SMILES |
CC(C)CCCCCC(=O)NCCCCCC(=O)O.CN(C)CCCN |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。



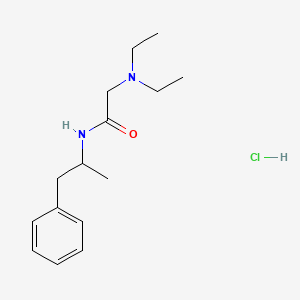
![2,5-Diphenyl-3-propyl-tetrahydro-pyrrolo[3,4-d]isoxazole-4,6-dione](/img/structure/B12808019.png)
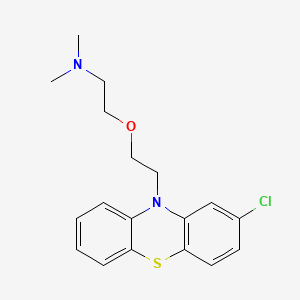
![4-[3-[4-[diethyl(methyl)azaniumyl]butoxycarbonyl]-2,4-diphenylcyclobutanecarbonyl]oxybutyl-diethyl-methylazanium;diiodide](/img/structure/B12808029.png)



